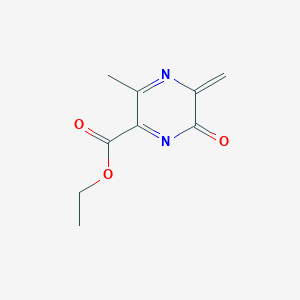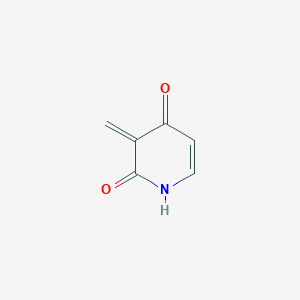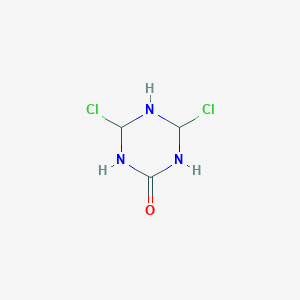![molecular formula C5H4N2OS B12342816 3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)
3,3a-Dihydrothieno[2,3-d]imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3a-Dihydrothieno[2,3-d]imidazol-2-one is a heterocyclic compound that features a fused thieno and imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno derivatives with imidazole precursors in the presence of catalysts. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3a-Dihydrothieno[2,3-d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives.
Applications De Recherche Scientifique
3,3a-Dihydrothieno[2,3-d]imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Imidazole: A five-membered ring containing two nitrogen atoms.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Benzimidazole: A fused benzene and imidazole ring system.
Uniqueness: 3,3a-Dihydrothieno[2,3-d]imidazol-2-one is unique due to its fused thieno and imidazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C5H4N2OS |
|---|---|
Poids moléculaire |
140.17 g/mol |
Nom IUPAC |
3,3a-dihydrothieno[2,3-d]imidazol-2-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2,4H,(H,7,8) |
Clé InChI |
RNDJTQJGRJEZQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2C1=NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)

![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)








![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)

